4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups at the 4-position and a hydroxyl group at the 6-position, combined with a hydrobromide salt. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent can yield the desired hydrobromide salt . Industrial production methods often involve multicomponent reactions that improve atom economy and yield, making the process more sustainable .
Chemical Reactions Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroisoquinoline.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications, particularly in the development of antineuroinflammatory agents.
Industry: The compound is utilized in asymmetric catalysis as a chiral scaffold
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, modulating their activity and influencing neuroinflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methyl and hydroxyl substitutions.
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Similar but with different methyl group positions.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the hydroxyl group at the 6-position .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-11(2)7-12-6-8-3-4-9(13)5-10(8)11;/h3-5,12-13H,6-7H2,1-2H3;1H |
InChI Key |
LLOGPJUOGLVMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)O)C.Br |
Origin of Product |
United States |
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